{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid
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Overview
Description
{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including {2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid, can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes or alkenes . Another method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 . Microwave-assisted synthesis has also been reported for the efficient production of isoxazole derivatives .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to biological targets, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Muscimol: A GABAA receptor agonist with an isoxazole ring.
Parecoxib: A COX-2 inhibitor with an isoxazole ring.
Uniqueness
{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid is unique due to its specific structure and the presence of both the isoxazole ring and the phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H13NO4/c1-8-13(9(2)19-15-8)14(18)11-6-4-3-5-10(11)7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
InChI Key |
PCUWOEIKPYDOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
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